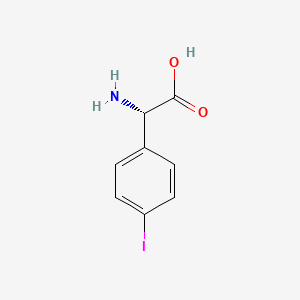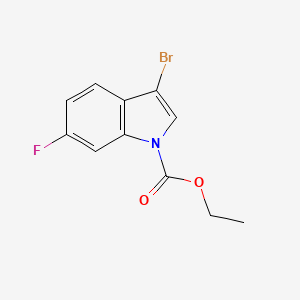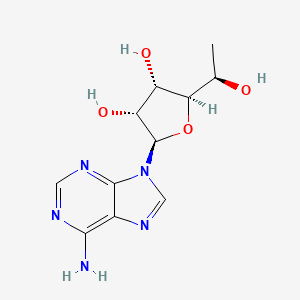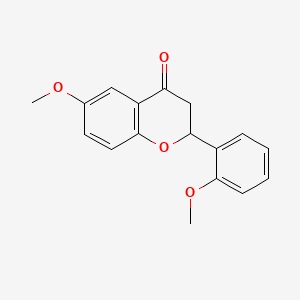
(S)-2-Amino-2-(4-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-iodophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, which is also bonded to a 4-iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives followed by amination. One common method includes the following steps:
Iodination: Phenylacetic acid is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the para position of the phenyl ring.
Amination: The iodinated phenylacetic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-iodophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino and carboxyl groups can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2-Amino-2-(4-bromophenyl)acetic acid: Contains a bromine atom instead of iodine, leading to variations in halogen bonding and reactivity.
2-Amino-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom, which affects its chemical properties and interactions.
Uniqueness
(S)-2-Amino-2-(4-iodophenyl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom’s larger size and polarizability compared to other halogens can influence the compound’s interactions and applications in various fields.
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 |
Clé InChI |
SHUIEJDVWZHDTI-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](C(=O)O)N)I |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)

![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)



![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)


![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
